(1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine
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Overview
Description
“(1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine” is a chemical compound with the CAS Number: 199325-90-1 . Its molecular formula is C14H16N2 and it has a molecular weight of 212.29 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16N2/c1-12(14-7-3-2-4-8-14)16-11-13-6-5-9-15-10-13/h2-10,12,16H,11H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of new ligands and their copper(I) complexes, demonstrating their structural properties and redox behavior, suggest potential applications in catalysis and material science (Dehghanpour et al., 2007).
- Research on the kinetic study of aminolysis and pyridinolysis of O-phenyl and O-ethyl O-(2,4-dinitrophenyl) thiocarbonates highlights the significance of the chemical reactivity of pyridine-containing compounds, which could be relevant for developing synthetic methodologies (Castro et al., 2004).
Molecular Interactions and Properties
- Studies on mixed ligand copper(II) complexes show their interaction with DNA and cytotoxicity, indicating potential biomedical applications, particularly in cancer therapy (Rajarajeswari et al., 2014).
- Investigations into the structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine explore their potential in sensor technology and imaging applications due to their enhanced solubility and binding properties (Liang et al., 2009).
Novel Synthesis Approaches
- The development of a multi-component tether catalysis synthesis of highly functionalized 4-(pyridin-2-ylmethyl)-2-amino-pyrroles via a cascade reaction showcases innovative approaches to constructing complex organic molecules, which could be beneficial in pharmaceutical and materials science research (Li et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-phenyl-N-(pyridin-3-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12(14-7-3-2-4-8-14)16-11-13-6-5-9-15-10-13/h2-10,12,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYRJGFVSHVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204713 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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